2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide Atenolol EP Impurity D is an impurity of Atenolol, a cardioselective β-adrenergic blocker.
Brand Name: Vulcanchem
CAS No.: 115538-83-5
VCID: VC21346694
InChI: InChI=1S/C11H14ClNO3/c12-6-9(14)7-16-10-3-1-8(2-4-10)5-11(13)15/h1-4,9,14H,5-7H2,(H2,13,15)
SMILES: C1=CC(=CC=C1CC(=O)N)OCC(CCl)O
Molecular Formula: C11H14ClNO3
Molecular Weight: 243.68 g/mol

2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide

CAS No.: 115538-83-5

Cat. No.: VC21346694

Molecular Formula: C11H14ClNO3

Molecular Weight: 243.68 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide - 115538-83-5

CAS No. 115538-83-5
Molecular Formula C11H14ClNO3
Molecular Weight 243.68 g/mol
IUPAC Name 2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetamide
Standard InChI InChI=1S/C11H14ClNO3/c12-6-9(14)7-16-10-3-1-8(2-4-10)5-11(13)15/h1-4,9,14H,5-7H2,(H2,13,15)
Standard InChI Key OQFMSHFNOSFLJU-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC(=O)N)OCC(CCl)O
Canonical SMILES C1=CC(=CC=C1CC(=O)N)OCC(CCl)O

Chemical Properties and Physicochemical Characteristics

Molecular Formula and Weight

The molecular formula C11H14ClNO3C_{11}H_{14}ClNO_3 reflects the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms arranged in a specific configuration. The molecular weight is calculated as 243.69 g/mol, which aligns with its structural complexity .

Structural Features

The compound features:

  • A phenyl ring substituted at the para position with a hydroxypropoxy group.

  • A chloro substituent on the propoxy chain.

  • An acetamide group attached directly to the phenyl ring.

These features contribute to its moderate lipophilicity (LogP = 2.27300) . The polar surface area (PSA) is calculated as 62.05000 Ų, indicating a balance between hydrophilic and hydrophobic regions that may influence solubility and biological activity .

Stability and Reactivity

Synthesis Pathways

Overview of Synthetic Routes

The synthesis of "2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide" typically involves multi-step reactions starting from phenolic precursors. The key steps include:

  • Epichlorohydrin Addition: Reaction of a phenolic substrate such as 4-hydroxyphenylacetamide with epichlorohydrin under basic conditions to introduce the hydroxypropoxy group.

  • Amidation: Formation of the acetamide moiety through reaction with acetic anhydride or similar reagents .

These reactions require precise control over stoichiometry and reaction conditions to minimize by-products and optimize yield.

Reaction Mechanisms

The mechanism for epichlorohydrin addition involves nucleophilic substitution at the epoxide ring by the deprotonated phenol group, forming the hydroxypropoxy intermediate. Subsequent amidation proceeds via nucleophilic attack on an acylating agent by an amine group .

Challenges in Synthesis

Key challenges include:

  • Controlling regioselectivity during epichlorohydrin addition.

  • Avoiding over-reaction or degradation of sensitive functional groups.

  • Purification of the final product due to potential formation of side products.

Applications and Biological Activity

Mechanistic Insights

The presence of both hydrophilic (hydroxy group) and hydrophobic (chloro group) regions suggests potential interactions with biological membranes or protein targets. These interactions could modulate enzymatic activity or receptor binding.

Comparison with Related Compounds

Compared to other phenylacetamides, this compound's unique substitution pattern may confer distinct pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Further studies are needed to validate these hypotheses.

PropertyValue
Molecular FormulaC11H14ClNO3C_{11}H_{14}ClNO_3
Molecular Weight243.69 g/mol
Exact Mass243.06600 g/mol
LogP2.27300
PSA62.05000 Ų

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